Cyclohex-2-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-en-1-amine hydrochloride is an organic compound with the molecular formula C6H11N·HCl. It is a derivative of cyclohexene, featuring an amine group attached to the second carbon of the cyclohexene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-2-en-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of cyclohex-2-enone using ammonia or an amine source under hydrogenation conditions. The reaction typically employs a metal catalyst such as palladium or nickel to facilitate the hydrogenation process.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclohex-2-enone. This method involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-enone or other related compounds.
Reduction: It can be reduced to cyclohexylamine under appropriate conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohex-2-enone and related ketones.
Reduction: Cyclohexylamine.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Cyclohex-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-amine hydrochloride involves its interaction with various molecular targets. In biological systems, the compound can act as a ligand for certain enzymes or receptors, modulating their activity. The amine group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Cyclohex-2-en-1-amine hydrochloride can be compared with other similar compounds such as cyclohexylamine and cyclohex-2-enone:
Cyclohexylamine: Unlike this compound, cyclohexylamine lacks the double bond in the cyclohexene ring. This structural difference affects its reactivity and applications.
Cyclohex-2-enone: Cyclohex-2-enone is an oxidized form of this compound. It is commonly used as a starting material in the synthesis of the amine compound.
Properties
IUPAC Name |
cyclohex-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRLLJUILCZOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522257 |
Source
|
Record name | Cyclohex-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22613-33-8 |
Source
|
Record name | Cyclohex-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohex-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.